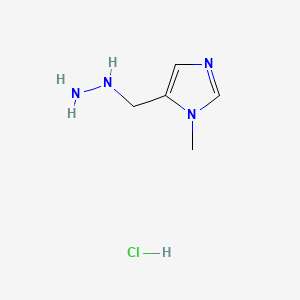![molecular formula C6H4ClN3 B580954 5-氯-1H-吡唑并[3,4-b]吡啶 CAS No. 1240725-66-9](/img/structure/B580954.png)
5-氯-1H-吡唑并[3,4-b]吡啶
概述
描述
5-Chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 5-position of the pyrazole ring distinguishes this compound from other pyrazolopyridines.
科学研究应用
5-Chloro-1H-pyrazolo[3,4-b]pyridine has found applications in several scientific research areas:
Medicinal Chemistry: This compound and its derivatives have been investigated for their potential as kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs).
Biology: The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Materials Science: 5-Chloro-1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their potential use in organic electronics and as building blocks for functional materials.
作用机制
Target of Action
The primary target of 5-Chloro-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
5-Chloro-1H-pyrazolo[3,4-b]pyridine interacts with its targets by inhibiting TRKA . TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways are triggered .
Biochemical Pathways
The affected pathways include Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, showed good plasma stability . It also had low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 5-Chloro-1H-pyrazolo[3,4-b]pyridine’s action include the inhibition of TRKA, leading to the suppression of the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with 2-chloropyridine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Another approach involves the condensation of 5-chloro-1H-pyrazole-3-carboxaldehyde with 2-aminopyridine in the presence of a base such as potassium carbonate (K2CO3). This method provides a straightforward route to the target compound with good yields .
Industrial Production Methods
Industrial production of 5-Chloro-1H-pyrazolo[3,4-b]pyridine often employs similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to streamline the production process and ensure consistent quality .
化学反应分析
Types of Reactions
5-Chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the pyrazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: NaH, KOtBu, DMF (dimethylformamide) as solvent.
Oxidation: H2O2, m-CPBA, acetonitrile as solvent.
Reduction: LiAlH4, NaBH4, THF (tetrahydrofuran) as solvent.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of 5-Chloro-1H-pyrazolo[3,4-b]pyridine.
Reduction: Reduced forms of the pyrazole ring.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the chlorine atom at the 5-position.
5-Fluoro-1H-pyrazolo[3,4-b]pyridine: Contains a fluorine atom instead of chlorine at the 5-position.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
The presence of the chlorine atom at the 5-position of 5-Chloro-1H-pyrazolo[3,4-b]pyridine imparts unique electronic and steric properties to the compound. These properties can influence its reactivity and binding affinity to molecular targets, making it distinct from other halogenated derivatives .
属性
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQQKMLYDWDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704116 | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240725-66-9 | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240725-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)


![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)




